N-(2-(4-methoxyphenyl)-5-oxido-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)cyclopropanecarboxamide
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Overview
Description
Synthesis Analysis
The synthesis of this compound involves several steps, which may include cyclization, functional group transformations, and purification. One relevant paper provides a synthetic scheme (Scheme 1) for a related compound, which could serve as a starting point for understanding the synthesis of our target molecule.
Scientific Research Applications
Structural and Chemical Properties
Research involving similar compounds to N-(2-(4-methoxyphenyl)-5-oxido-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)cyclopropanecarboxamide has focused on their structural and chemical properties. For instance, Quiroga et al. (1999) studied 3-aryl-5-cyanopyrazolo[3,4-b]pyridines, revealing their preferred tautomeric structures in solution and crystal structures, which aids in understanding the chemical behavior of such compounds (Quiroga et al., 1999). Similarly, Hassan et al. (2014) synthesized and characterized 5-Aminopyrazole and Pyrazolo[1,5-a]pyrimidine derivatives, emphasizing the importance of structural analysis in the development of novel compounds (Hassan et al., 2014).
Crystallography and Molecular Interactions
The crystallographic studies of similar molecules offer insights into their molecular interactions, which is vital for understanding their potential applications. Kumara et al. (2018) focused on the crystal structure and Hirshfeld surface analysis of a novel pyrazole derivative, providing valuable information on the compound's stability and molecular interactions (Kumara et al., 2018).
Biological Activity
Several studies have explored the biological activity of compounds structurally related to N-(2-(4-methoxyphenyl)-5-oxido-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)cyclopropanecarboxamide. For example, Patel et al. (2013) synthesized Pyrazolines Based Thiazolidin-4-one Derivatives and evaluated their antimicrobial activity, demonstrating the potential of such compounds in biomedical applications (Patel et al., 2013).
Future Directions
properties
IUPAC Name |
N-[2-(4-methoxyphenyl)-5-oxo-4,6-dihydrothieno[3,4-c]pyrazol-3-yl]cyclopropanecarboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H17N3O3S/c1-22-12-6-4-11(5-7-12)19-15(17-16(20)10-2-3-10)13-8-23(21)9-14(13)18-19/h4-7,10H,2-3,8-9H2,1H3,(H,17,20) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LHIAGXGPTNZUKQ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)N2C(=C3CS(=O)CC3=N2)NC(=O)C4CC4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H17N3O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
331.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-(2-(4-methoxyphenyl)-5-oxido-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)cyclopropanecarboxamide |
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